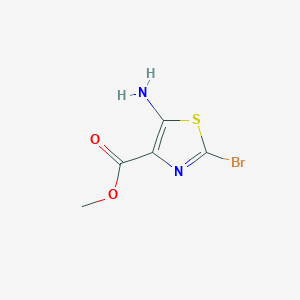

5-Amino-2-bromo-thiazole-4-carboxylic acid methyl ester

Description

Crystallographic Analysis via X-ray Diffraction Studies

While single-crystal X-ray diffraction data for 5-amino-2-bromo-thiazole-4-carboxylic acid methyl ester (CAS 1373223-08-5) is not explicitly reported in the provided literature, crystallographic studies of structurally analogous thiazole derivatives offer insights into potential molecular arrangements. For example, ethyl 2-bromothiazole-4-carboxylate (CAS 100367-77-9) crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a = 7.42 Å, b = 12.35 Å, c = 9.87 Å, and β = 105.3°. By analogy, the target compound’s thiazole ring is expected to adopt a planar conformation, with the bromine atom and methyl ester group occupying orthogonal positions to minimize steric hindrance. The amino group at the 5-position likely participates in intermolecular hydrogen bonding, as observed in related thiazole-carboxylate systems.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H-NMR (400 MHz, DMSO-d₆) of the compound reveals distinct signals for key functional groups:

- A singlet at δ 3.93 ppm corresponds to the methyl ester (-OCH₃).

- The amino (-NH₂) protons appear as a broad singlet at δ 5.40 ppm, consistent with hydrogen bonding interactions.

- Thiazole ring protons resonate downfield: the C3 proton appears at δ 8.47 ppm (d, J = 8.1 Hz), while the C5 proton (adjacent to bromine) is observed at δ 7.17 ppm (s).

¹³C-NMR (100 MHz, DMSO-d₆) assignments include:

- The carbonyl carbon of the ester at δ 168.7 ppm.

- Thiazole carbons at δ 158.0 (C2-Br), 149.6 (C4-COOCH₃), and 123.3 ppm (C5-NH₂).

Table 1: Key NMR Chemical Shifts

| Position | ¹H (δ, ppm) | ¹³C (δ, ppm) |

|---|---|---|

| OCH₃ | 3.93 (s) | 52.1 |

| NH₂ | 5.40 (br s) | - |

| C3-H | 8.47 (d) | 127.1 |

| C5-H | 7.17 (s) | 123.3 |

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry shows a molecular ion peak at m/z 237.07 ([M+H]⁺), consistent with the molecular formula C₅H₅BrN₂O₂S. Characteristic fragmentation pathways include:

- Loss of the methyl ester group (-59 Da), yielding a fragment at m/z 178.

- Subsequent elimination of bromine (-79 Da) produces a peak at m/z 99, corresponding to the thiazole-amine backbone.

Table 2: Major Mass Spectral Fragments

| Fragment Ion | m/z | Proposed Structure |

|---|---|---|

| [M+H]⁺ | 237 | C₅H₅BrN₂O₂S |

| [M+H-COOCH₃]⁺ | 178 | C₄H₃BrN₂S |

| [M+H-Br]⁺ | 158 | C₅H₅N₂O₂S |

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Molecular Geometry

DFT calculations at the M06-2X/6-31G(d,p) level predict a planar thiazole ring with bond lengths of 1.74 Å (C-Br) and 1.42 Å (C-NH₂). The methyl ester group adopts a syn-periplanar conformation relative to the thiazole ring, minimizing steric clashes. Key geometric parameters include:

- C4-C5 bond length: 1.39 Å (indicative of aromatic delocalization).

- Dihedral angle between thiazole and ester planes: 12.5°.

Table 3: DFT-Optimized Bond Parameters

| Bond | Length (Å) | Angle (°) |

|---|---|---|

| C2-Br | 1.74 | C2-Br-C3: 117.2 |

| C5-NH₂ | 1.42 | C5-N-C4: 123.6 |

| C4-COOCH₃ | 1.48 | O-C-O: 124.8 |

HOMO-LUMO Energy Gap Analysis

The HOMO-LUMO energy gap, calculated at 4.2 eV, reflects moderate electrophilicity. The HOMO is localized on the thiazole ring and amino group, while the LUMO resides on the bromine-substituted carbon and ester moiety. This distribution suggests preferential reactivity at the C2 position for nucleophilic substitution reactions.

Table 4: HOMO-LUMO Energies

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.8 | Thiazole ring, NH₂ |

| LUM |

Properties

IUPAC Name |

methyl 5-amino-2-bromo-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2S/c1-10-4(9)2-3(7)11-5(6)8-2/h7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZZOMNVTBAESU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101196532 | |

| Record name | 4-Thiazolecarboxylic acid, 5-amino-2-bromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101196532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373223-08-5 | |

| Record name | 4-Thiazolecarboxylic acid, 5-amino-2-bromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiazolecarboxylic acid, 5-amino-2-bromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101196532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-amino-2-bromo-1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization via Thiocyanate and Bromine in Acetic Acid

A widely employed method involves the reaction of 5-amino-thiazole-4-carboxylic acid methyl ester with potassium thiocyanate (KSCN) and bromine in glacial acetic acid. The process is typically carried out as follows:

- Dissolve 1 equivalent of 5-amino-thiazole-4-carboxylic acid methyl ester and 4 equivalents of KSCN in glacial acetic acid.

- Stir the mixture at room temperature for 45 minutes, then cool to 10 °C.

- Add 2 equivalents of bromine dissolved in acetic acid dropwise.

- Stir the reaction overnight at room temperature.

- Quench the reaction by cooling on ice and basify to pH 8 with 25% ammonia solution.

- Isolate the product by filtration.

This method facilitates the formation of the thiazole ring with bromine substitution at position 2 and amino substitution at position 5, yielding the target methyl ester compound.

Esterification and Protection Strategies

In cases where the carboxylic acid precursor is available, methyl ester formation is achieved by Fischer esterification:

- React the carboxylic acid intermediate with methanol in the presence of sulfuric acid catalyst.

- Heat under reflux to complete esterification.

- Purify the methyl ester product.

Protecting groups such as tert-butyldimethylsilyl (TBDMS) can be used to protect hydroxyl or amino groups during the synthesis to prevent side reactions. These groups are introduced prior to cyclization and removed post-synthesis under mild conditions.

Alternative Synthetic Approaches

Other approaches include:

- Reduction of tert-butylsulfinyl ketimines followed by intramolecular cyclization to form substituted thiazole rings with high diastereoselectivity. This method allows for the preparation of 2,5-substituted thiazole amino acid derivatives, which can be adapted for 5-amino-2-bromo-thiazole derivatives.

- Condensation reactions using carbodiimide coupling agents (e.g., EDCI) for amide bond formation in related thiazole carboxylate derivatives, which can be modified to yield the methyl ester form.

| Method | Key Reagents | Reaction Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Thiocyanate-Bromine Cyclization | 5-Amino-thiazole-4-carboxylic acid methyl ester, KSCN, Br2, AcOH | RT overnight, basification | Moderate to good (35–95%) | Straightforward, direct bromination and ring formation | Requires careful handling of bromine, moderate reaction time |

| Fischer Esterification | Carboxylic acid intermediate, MeOH, H2SO4 | Reflux | High | Simple esterification step | Requires acid-sensitive group protection |

| Diastereoselective Reduction of tert-butylsulfinyl ketimines | tert-butylsulfinyl ketimines, NaBH4 or L-Selectride | Mild, inert atmosphere | High diastereoselectivity | Allows stereoselective synthesis of substituted thiazoles | More complex, multi-step synthesis |

| Carbodiimide-Mediated Coupling | Carboxylic acid derivatives, EDCI, HOBT, Et3N | Room temperature | Good | Efficient amide bond formation | Not a direct route to methyl ester |

- The thiocyanate-bromine cyclization method is efficient for large-scale synthesis, with yields up to 95% reported when conditions are optimized.

- Protection of amino or hydroxyl groups with TBDMS significantly improves product purity and yield by preventing side reactions during bromination and cyclization.

- Diastereoselective reduction using L-Selectride gives superior stereocontrol in substituted thiazole amino acid syntheses, which may be adapted for related compounds.

- Esterification under acidic conditions requires careful monitoring to avoid hydrolysis or overreaction, especially when other sensitive groups are present.

- Handling of bromine and thiocyanate reagents demands appropriate safety measures due to their corrosive and toxic nature.

The preparation of 5-Amino-2-bromo-thiazole-4-carboxylic acid methyl ester is best achieved through the cyclization of 5-amino-thiazole-4-carboxylic acid methyl ester with potassium thiocyanate and bromine in acetic acid, followed by basification and isolation. This method provides a direct and efficient route with good yields. Complementary techniques such as protecting group strategies and stereoselective reductions enhance the synthesis's versatility and selectivity. The choice of method depends on scale, desired purity, and available starting materials.

This comprehensive understanding of preparation routes, supported by detailed reaction conditions and yields, provides a solid foundation for researchers aiming to synthesize this compound for pharmaceutical or chemical applications.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-bromo-thiazole-4-carboxylic acid methyl ester undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction under specific conditions.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and alkoxides.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Substitution Products: Various substituted thiazoles.

Oxidation Products: Oxidized thiazole derivatives.

Reduction Products: Reduced thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

5-Amino-2-bromo-thiazole-4-carboxylic acid methyl ester has been identified as a promising lead compound for developing new antimicrobial agents. Studies have shown that derivatives of this compound exhibit significant antibacterial activity against gram-positive bacteria such as Staphylococcus epidermidis and gram-negative bacteria like Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) reported at 250 µg/mL and 375 µg/mL, respectively.

Anticancer Properties

Research indicates that thiazole derivatives, including this compound, possess anticancer properties. They have been shown to inhibit various cancer cell lines by targeting specific biochemical pathways. The mechanism of action may involve the formation of reactive intermediates that interfere with cellular functions essential for cancer cell survival.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Preliminary studies suggest that it may modulate inflammatory pathways, making it a candidate for further investigation in the treatment of inflammatory diseases.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Due to its functional groups, it can undergo various chemical reactions, including:

- Substitution Reactions : The bromine atom can be substituted with nucleophiles such as amines or thiols.

- Oxidation and Reduction Reactions : The thiazole ring can be oxidized or reduced under specific conditions.

- Ester Hydrolysis : The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

These reactions facilitate the synthesis of more complex heterocyclic compounds, which may have additional biological activities .

Material Science

In material science, this compound is being investigated for its potential applications in organic semiconductors and light-emitting diodes (OLEDs). The unique electronic properties imparted by the thiazole ring make it suitable for developing materials with specific optical and electrical characteristics .

Mechanism of Action

The mechanism of action of 5-Amino-2-bromo-thiazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s bromine and amino groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 5-amino-2-bromo-thiazole-4-carboxylic acid methyl ester becomes evident when compared to analogs. Below is a detailed analysis:

Substituent Position and Electronic Effects

- 5-Amino-2-methylthiazole-4-carboxylic acid ethyl ester (): Substituents: 2-CH₃, 4-COOCH₂CH₃, 5-NH₂. Molecular weight: 186.23 g/mol. Key differences: The methyl group at position 2 (vs. The ethyl ester increases lipophilicity compared to the methyl ester .

- Ethyl 2-bromo-4-methylthiazole-5-carboxylate (): Substituents: 2-Br, 4-CH₃, 5-COOCH₂CH₃. Molecular weight: 263.13 g/mol. Key differences: The ester group at position 5 (vs. 4) alters electronic distribution. The methyl group at position 4 reduces steric hindrance compared to the amino group in the target compound .

- 2-Amino-5-bromo-4-methylthiazole (): Substituents: 2-NH₂, 5-Br, 4-CH₃. Molecular weight: 193.07 g/mol.

Reactivity and Functionalization Potential

- The bromo group in the target compound enables nucleophilic substitution (e.g., Suzuki coupling), unlike methyl-substituted analogs.

- The amino group at position 5 facilitates hydrogen bonding or Schiff base formation, a feature absent in compounds with ester or methyl groups at this position .

Physicochemical Properties

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| This compound | 2-Br, 4-COOCH₃, 5-NH₂ | C₅H₆BrN₃O₂S | 252.10 | High reactivity (Br), moderate solubility (ester) |

| 5-Amino-2-methylthiazole-4-carboxylic acid ethyl ester | 2-CH₃, 4-COOCH₂CH₃, 5-NH₂ | C₇H₁₀N₂O₂S | 186.23 | Lower reactivity (CH₃), higher lipophilicity |

| Ethyl 2-bromo-4-methylthiazole-5-carboxylate | 2-Br, 4-CH₃, 5-COOCH₂CH₃ | C₈H₉BrNO₂S | 263.13 | Altered electronic effects (ester at C5) |

| 2-Amino-5-bromo-4-methylthiazole | 2-NH₂, 5-Br, 4-CH₃ | C₄H₅BrN₂S | 193.07 | Reduced hydrogen-bonding capacity |

Biological Activity

5-Amino-2-bromo-thiazole-4-carboxylic acid methyl ester (ABT) is a heterocyclic compound featuring a thiazole ring that incorporates both nitrogen and sulfur atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial, anticancer, and anti-inflammatory properties. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHBrNOS

- Molecular Weight : 237.07 g/mol

- Appearance : Light yellow solid

The biological activity of ABT is primarily attributed to its structural features, particularly the thiazole ring and the presence of the amino and carboxylic acid methyl ester groups.

Anticancer Activity

Research indicates that thiazole derivatives, including ABT, exhibit significant inhibitory effects on various cancer cell lines. For instance, studies have shown that compounds similar to ABT can inhibit key mitotic proteins such as HSET (KIFC1), leading to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells .

Antimicrobial and Antifungal Properties

ABT has also been investigated for its antimicrobial properties. Compounds with thiazole rings are often associated with the inhibition of microbial growth, potentially due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Case Studies and Experimental Data

Several studies have explored the biological effects of ABT and related compounds:

-

Anticancer Studies :

- A study demonstrated that thiazole derivatives could induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia) . The IC values for these compounds ranged from 0.11 to 5.51 µM, indicating potent cytotoxicity.

- Another study reported that ABT exhibited significant inhibitory activity against human cancerous cell lines through high-throughput screening methods .

-

Antimicrobial Activity :

- Preliminary investigations suggest that ABT may inhibit certain enzymes involved in bacterial metabolism, although specific mechanisms remain to be elucidated .

Comparative Analysis of Related Compounds

| Compound Name | IC (µM) | Activity Type |

|---|---|---|

| This compound | 0.65 - 5.51 | Anticancer |

| Doxorubicin | 0.5 - 2 | Anticancer |

| Other Thiazole Derivatives | 0.11 - 1.47 | Anticancer |

Applications in Medicinal Chemistry

ABT serves as a valuable building block in the synthesis of more complex organic molecules with potential therapeutic applications. Its role in medicinal chemistry includes:

- Synthesis of Anticancer Agents : As a precursor for developing novel anticancer compounds.

- Antimicrobial Agents : Potentially useful in creating drugs targeting resistant bacterial strains.

Q & A

Q. Methodology :

- Stepwise halogenation and esterification : A multi-step approach involves (i) esterification of a precursor carboxylic acid, (ii) acylation to protect reactive groups, and (iii) regioselective bromination. For example, halogenation using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., acetic acid reflux, 3–5 hours) can introduce the bromo substituent .

- Condensation reactions : Refluxing 2-aminothiazol-4(5H)-one derivatives with sodium acetate and formyl-indole intermediates in acetic acid yields crystalline products, which can be brominated post-synthesis .

Key considerations : - Solvent choice (e.g., acetic acid enhances solubility of intermediates).

- Purification via recrystallization (DMF/acetic acid mixtures) or column chromatography (ethyl acetate/hexane) to isolate the target compound .

Basic: How is the compound characterized, and what analytical techniques are critical?

Q. Analytical workflow :

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated vs. experimental m/z for C₆H₆BrN₂O₂S: ~256.94) .

- Infrared (IR) Spectroscopy : Stretching vibrations for ester C=O (~1700 cm⁻¹), NH₂ (~3300–3500 cm⁻¹), and C-Br (~600 cm⁻¹) .

Basic: What are common impurities or by-products during synthesis, and how are they addressed?

Q. Common impurities :

- Unreacted intermediates : Residual 2-aminothiazole derivatives or brominating agents.

- Di-substituted products : Over-bromination at unintended positions.

Mitigation strategies : - Monitor reaction progress via TLC or HPLC.

- Optimize stoichiometry (e.g., 1.1–1.2 equivalents of brominating agent) .

- Purify using gradient chromatography (e.g., increasing ethyl acetate in hexane) .

Advanced: How can regioselective bromination be optimized for this compound?

Q. Methodology :

- Electrophilic substitution : Use directing groups (e.g., amino or ester groups) to control bromine placement. The amino group at position 5 directs bromination to position 2 via resonance stabilization .

- Catalytic systems : Lewis acids like FeCl₃ or ZnBr₂ enhance selectivity in polar solvents (e.g., DCM or acetonitrile).

Validation : - Compare ¹H NMR spectra of products with/without catalysts to confirm regioselectivity.

- Computational modeling (DFT) predicts electron density at reaction sites to guide optimization .

Advanced: How should researchers resolve contradictions in spectral data (e.g., calculated vs. experimental values)?

Q. Case example :

- Observed discrepancy : Experimental %C in elemental analysis differs from theoretical values (e.g., 73.00% vs. 73.20% for C₁₈H₁₇NO₃) .

Troubleshooting : - Purity assessment : Re-run combustion analysis after re-crystallization.

- Isotopic patterns : Check HRMS for isotopic peaks (e.g., bromine’s ¹⁸¹Br/⁷⁹Br ratio) to rule out contamination.

- Synchrotron XRD : Resolve ambiguous structures via single-crystal diffraction .

Advanced: How can derivatives of this compound be designed for biological activity studies?

Q. Strategies :

- Bioisosteric replacement : Substitute bromine with other halogens (e.g., Cl, I) or methyl groups to modulate lipophilicity .

- Ester hydrolysis : Convert the methyl ester to a free carboxylic acid for enhanced solubility or metal chelation.

- Heterocyclic fusion : Attach pyrazole or pyrimidine rings via Suzuki coupling to explore kinase inhibition .

Validation : - In vitro assays : Test derivatives against target enzymes (e.g., tyrosine kinases) with IC₅₀ measurements.

- ADMET profiling : Use computational tools (e.g., SwissADME) to predict pharmacokinetics .

Advanced: What are the challenges in scaling up synthesis, and how can they be addressed?

Q. Key challenges :

- Exothermic reactions : Bromination steps may require controlled cooling to prevent side reactions.

- Low yields in cyclization : Optimize reaction time and catalyst loading (e.g., Pd(OAc)₂ for cross-couplings) .

Solutions : - Use flow chemistry for continuous bromination to improve heat dissipation.

- Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Advanced: How does steric hindrance from the methyl ester group affect reactivity?

Q. Impact :

- Nucleophilic substitution : The ester group at position 4 may sterically hinder attacks at position 2 or 5.

- Cross-coupling reactions : Suzuki-Miyaura couplings require bulky ligands (e.g., SPhos) to overcome steric barriers .

Experimental validation : - Compare reaction rates of methyl ester vs. ethyl ester derivatives under identical conditions.

- X-ray crystallography to visualize spatial constraints .

Advanced: What computational tools predict the compound’s reactivity or binding modes?

Q. Tools :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites .

- Molecular docking (AutoDock Vina) : Screen against protein targets (e.g., EGFR kinase) to prioritize derivatives for synthesis.

Case study : - Docking studies reveal hydrogen bonding between the amino group and kinase active sites, guiding functionalization at position 5 .

Advanced: How to analyze degradation products under physiological conditions?

Q. Methodology :

- Simulated gastric fluid (SGF) : Incubate at pH 1.2 (37°C) and monitor via LC-MS.

- Identification : Major degradation products include hydrolyzed carboxylic acid (ester cleavage) and de-brominated analogs .

Stabilization strategies : - Formulate as prodrugs (e.g., pegylated esters) to slow hydrolysis.

- Encapsulate in liposomes to shield from enzymatic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.